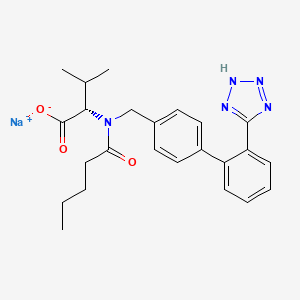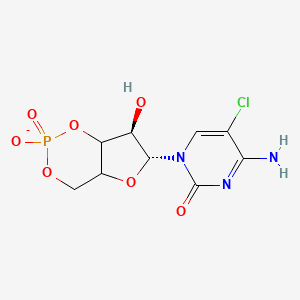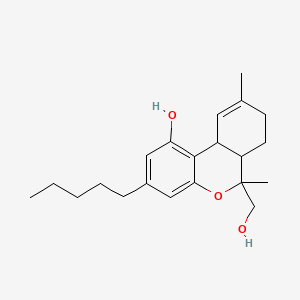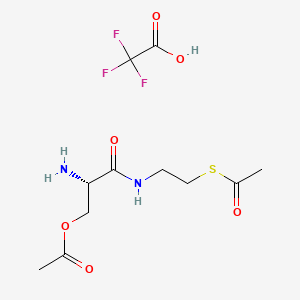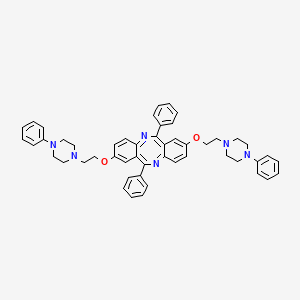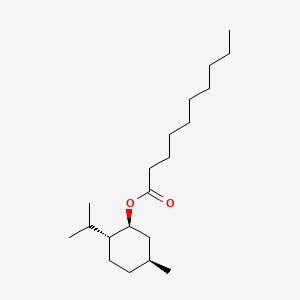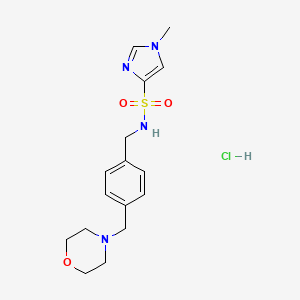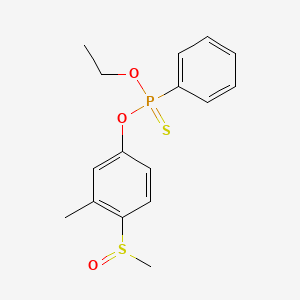
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester is a chemical compound with the molecular formula C16H19O3PS2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phosphonothioic acid group, an ethyl ester, and a phenyl ring substituted with a methyl and a methylsulfinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester involves several steps. One common method includes the reaction of phenylphosphonothioic dichloride with ethanol to form the ethyl ester. This intermediate is then reacted with 3-methyl-4-(methylsulfinyl)phenol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The phosphonothioic acid group can be reduced to a phosphine.
Substitution: The ethyl ester can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding phosphine.
Substitution: The major products are the substituted esters.
Aplicaciones Científicas De Investigación
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester involves its interaction with specific molecular targets. The phosphonothioic acid group can form strong bonds with metal ions, making it an effective chelating agent. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester: Similar structure but with a nitro group instead of a methylsulfinyl group.
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-methoxyphenyl) ester: Similar structure but with a methoxy group instead of a methylsulfinyl group.
Uniqueness
Phenylphosphonothioic acid O-ethyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo redox reactions, making the compound versatile in various applications.
Propiedades
Número CAS |
82679-91-2 |
|---|---|
Fórmula molecular |
C16H19O3PS2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
ethoxy-(3-methyl-4-methylsulfinylphenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H19O3PS2/c1-4-18-20(21,15-8-6-5-7-9-15)19-14-10-11-16(22(3)17)13(2)12-14/h5-12H,4H2,1-3H3 |
Clave InChI |
VVBWXCYEIXRLBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)S(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


